1-(Bromomethyl)-4-cyclopentylbenzene
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Overview
Description
1-(Bromomethyl)-4-cyclopentylbenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a cyclopentyl group
Scientific Research Applications
1-(Bromomethyl)-4-cyclopentylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action would depend on the specific reaction that the compound is involved in. In general, the bromine atom in the bromomethyl group could potentially leave, creating a carbocation that can react with other molecules.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-cyclopentylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-cyclopentylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions. The reaction typically proceeds via the formation of an intermediate benzyl bromide, which is then further brominated to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-cyclopentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products:
Substitution: Products include benzyl alcohols, benzyl cyanides, and benzylamines.
Oxidation: Products include benzyl alcohol and benzaldehyde.
Reduction: The major product is the corresponding methyl derivative.
Comparison with Similar Compounds
1-(Chloromethyl)-4-cyclopentylbenzene: Similar in structure but with a chlorine atom instead of bromine.
1-(Methyl)-4-cyclopentylbenzene: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 1-(Bromomethyl)-4-cyclopentylbenzene is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and methyl analogs. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
1-(bromomethyl)-4-cyclopentylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h5-8,11H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUFZRUNRFFLMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260851-03-3 |
Source
|
Record name | 1-(bromomethyl)-4-cyclopentylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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